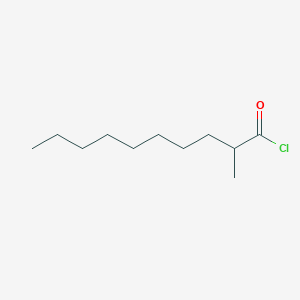

Decanoyl chloride, 2-methyl-

Description

BenchChem offers high-quality Decanoyl chloride, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decanoyl chloride, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

67657-55-0 |

|---|---|

Molecular Formula |

C11H21ClO |

Molecular Weight |

204.73 g/mol |

IUPAC Name |

2-methyldecanoyl chloride |

InChI |

InChI=1S/C11H21ClO/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3 |

InChI Key |

PGVQYOFKBIIVSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Phantom Intermediate: A Technical Guide to 2-Methyldecanoyl Chloride

The following technical guide is structured to address the specific challenge of identifying and utilizing 2-methyldecanoyl chloride , a compound often missing from standard commercial catalogs despite its critical utility in lipid chemistry and drug delivery.

Part 1: The Core Directive – Search & Identification

Executive Summary: If you are searching for a direct commercial CAS number for 2-methyldecanoyl chloride , you will likely encounter a "data void." Unlike its straight-chain counterpart (Decanoyl chloride, CAS 112-13-0), the 2-methyl derivative is rarely stocked as a shelf-stable reagent due to its hydrolytic instability and the specific stereochemical requirements of high-value applications (e.g., LNP formulation, prodrug synthesis).

The Solution: Do not search for the chloride. Search for the parent acid . The industry standard protocol is to procure the stable carboxylic acid precursor and generate the acyl chloride in situ or immediately prior to use.

Identity Verification Data

| Component | Chemical Name | CAS Number | Molecular Formula | MW ( g/mol ) |

| Target | 2-Methyldecanoyl chloride | Not Assignable (See Note*) | C11H21ClO | 204.74 |

| Precursor | 2-Methyldecanoic acid | 24323-23-7 (Racemic) | C11H22O2 | 186.29 |

| Isomer | (R)-2-Methyldecanoic acid | 51703-97-0 (Rare) | C11H22O2 | 186.29 |

*Note: While specific internal registry numbers exist in proprietary databases (e.g., Beilstein or private pharma libraries), no global commercial CAS number is widely recognized for the chloride form. Procurement must rely on CAS 24323-23-7.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Technical Context: Why This Molecule Matters

In modern drug development, particularly for Lipid Nanoparticles (LNPs) and Lipophilic Prodrugs , the "2-methyl" branch is a strategic structural motif.

-

Steric Shielding: The methyl group at the alpha-position (C2) creates steric hindrance around the carbonyl. This slows down enzymatic hydrolysis (esterases) in vivo, extending the half-life of lipid-drug conjugates compared to straight-chain decanoates.

-

Membrane Fluidity: The branching disrupts the packing of lipid tails in a bilayer. While straight chains (C10) crystallize or pack tightly, the 2-methyl defect increases membrane fluidity, which is crucial for the endosomal release of mRNA payloads in LNP formulations.

Synthesis Protocol: The "Self-Validating" Workflow

Expert Insight: Avoid Thionyl Chloride (

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge: Add 2-methyldecanoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (approx. 5 mL per gram of acid).

-

Activation: Add Dimethylformamide (DMF) (0.01 eq / catalytic amount). Caution: A vigorous fizzing will occur upon the next step.

-

Reaction: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C.

-

Progression: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation (The "Check"):

-

Workup: Concentrate under reduced pressure (rotary evaporator) to remove excess oxalyl chloride and DCM. The residue is the quantitative 2-methyldecanoyl chloride, ready for immediate coupling.

Part 3: Visualization & Formatting

Workflow Diagram: Procurement & Synthesis Strategy

This decision tree guides the researcher from the search phase to the experimental execution.

Caption: Figure 1. Strategic workflow for procuring and generating 2-methyldecanoyl chloride, emphasizing the pivot to the stable acid precursor.

Mechanistic Pathway: Oxalyl Chloride Activation

This diagram illustrates the catalytic cycle and gas evolution that ensures product purity.

Caption: Figure 2. The catalytic conversion pathway.[3] Note the spontaneous evolution of gases driving the reaction to completion.

References

-

National Institute of Standards and Technology (NIST). "Decanoic acid, 2-methyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. "2-Methyldecanoic Acid (Compound Summary)." National Library of Medicine. Available at: [Link]

- Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press. (Standard reference for Acyl Chloride synthesis mechanisms via Oxalyl Chloride).

- Cullis, P. R., & Hope, M. J. "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. (Contextual reference for the utility of branched lipids in LNP fluidity).

Sources

2-Methyldecanoyl Chloride: Chemical Structure, Properties, and Applications in AMACR Targeted Drug Development

Executive Summary

As a Senior Application Scientist specializing in enzymatic assay development, I frequently encounter the challenge of synthesizing stable, high-purity acyl-CoA thioesters for mechanistic studies. 2-Methyldecanoyl chloride is a critical, highly reactive acylating intermediate used primarily to synthesize 2-methyldecanoyl-CoA[1]. This specific CoA ester serves as a benchmark substrate and structural probe for α-methylacyl-CoA racemase (AMACR, P504S) , a pivotal enzyme implicated in prostate cancer pathology and branched-chain lipid metabolism[2]. This whitepaper details the chemical properties, synthesis causality, and self-validating protocols required to utilize 2-methyldecanoyl chloride effectively in drug development workflows.

Chemical Structure and Physicochemical Properties

2-Methyldecanoyl chloride is an aliphatic acyl chloride featuring a 10-carbon backbone with a critical methyl group at the alpha (C2) position[3]. This alpha-methyl group is the focal point of its biological relevance, as it introduces a chiral center that is specifically recognized by racemase enzymes.

Table 1: Physicochemical Properties of 2-Methyldecanoyl Chloride

| Property | Value |

| Chemical Formula | C11H21ClO |

| SMILES String | CCCCCCCCC(C)C(Cl)=O[3] |

| Structural Class | Alpha-branched aliphatic acyl chloride |

| Reactivity Profile | Highly moisture-sensitive; reacts exothermically with protic solvents and nucleophiles (e.g., thiols, amines). |

| Primary Application | Electrophilic acyl donor for the synthesis of 2-methylacyl-CoA thioesters[1]. |

Synthetic Methodology and Mechanistic Causality

The conversion of 2-methyldecanoic acid to 2-methyldecanoyl chloride requires precise reagent selection to preserve the integrity of the alpha-methyl stereocenter and ensure downstream coupling efficiency. We exclusively utilize oxalyl chloride catalyzed by N,N-dimethylformamide (DMF) rather than traditional agents like thionyl chloride or phosphorus pentachloride[1].

The Causality Behind the Chemistry:

-

Byproduct Volatility: Oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO₂, and HCl). This allows for the complete removal of the chlorinating agent in vacuo without the need for aqueous workup or high-temperature distillation, which could cause thermal degradation or racemization of the product[1].

-

Catalytic Acceleration: The addition of DMF generates the Vilsmeier-Haack reagent (chloromethylene-dimethyliminium chloride). This acts as the true highly-reactive chlorinating species, allowing the reaction to proceed rapidly at room temperature, thereby protecting the delicate aliphatic chain[1].

Workflow for the synthesis of 2-methyldecanoyl-CoA via 2-methyldecanoyl chloride.

Biological Significance: Probing AMACR Activity

Once synthesized, 2-methyldecanoyl chloride is immediately coupled with Coenzyme A to form 2-methyldecanoyl-CoA[4]. AMACR catalyzes the chiral inversion of (2R)- and (2S)-2-methylacyl-CoAs via a planar enolate intermediate[2]. Mechanistic studies utilizing deuterium-labeled substrates have proven that the loss of the alpha-proton is an absolute prerequisite for this chiral inversion[2].

From a drug design perspective, 2-methyldecanoyl-CoAs are approximately 3-fold more potent as substrates/inhibitors than their straight-chain decanoyl-CoA counterparts. This highlights the critical nature of the 2-methyl group for anchoring the molecule within the AMACR active site[4][5].

Mechanistic pathway of AMACR-catalyzed chiral inversion of 2-methyldecanoyl-CoA.

Table 2: AMACR Kinetic Parameters for S-2-Methyldecanoyl-CoA [6]

| Kinetic Parameter | Measured Value |

| Apparent K_m | 680 ± 120 µM |

| Apparent V_max | 301 ± 28 nmol/hr (91.98 nmol/min/mg) |

| Apparent k_cat | 72.48 ± 6.66 x 10⁻³ s⁻¹ |

| Apparent k_cat / K_m | 106.58 M⁻¹ s⁻¹ |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Methyldecanoyl Chloride

Note: This protocol must be executed in a fume hood due to the toxicity of oxalyl chloride.

-

Preparation: Dissolve 2-methyldecanoic acid in anhydrous dichloromethane (DCM) under a continuous inert nitrogen atmosphere to prevent premature hydrolysis.

-

Activation: Slowly add oxalyl chloride (1.5–2.0 equivalents) to the stirring solution[1].

-

Catalysis: Add exactly 1 drop of anhydrous DMF. This initiates the formation of the Vilsmeier-Haack complex, which acts as the catalytic engine for the reaction[1].

-

Incubation & Validation: Stir the mixture at room temperature for 1 hour.

-

Validation Checkpoint: The cessation of visible gas (CO and CO₂) bubbling from the reaction mixture serves as a reliable, in-situ indicator that the conversion of the carboxylic acid to the acyl chloride is complete.

-

-

Isolation: Remove all volatile solvents and excess oxalyl chloride using a rotary evaporator. The resulting residue is crude 2-methyldecanoyl chloride, which must be used immediately in Protocol B to prevent degradation[1].

Protocol B: Thioesterification to 2-Methyldecanoyl-CoA

-

Solubilization: Dissolve the freshly prepared 2-methyldecanoyl chloride residue in 10 mL of dry tetrahydrofuran (THF)[1].

-

Nucleophile Preparation: Prepare a solution of Coenzyme A (trilithium or sodium salt) in a mildly basic aqueous buffer (e.g., 0.1 M NaHCO₃, pH ~8.0).

-

Causality: The basic pH is required to deprotonate the CoA thiol group (pKa ~8.0), transforming it into a highly reactive thiolate nucleophile capable of attacking the acyl chloride[4].

-

-

Coupling: Add the THF solution dropwise to the aqueous CoA solution at 0°C. The low temperature suppresses the competing hydrolysis of the acyl chloride by water.

-

Validation Checkpoint: After 2 hours of stirring, extract a 10 µL aliquot and test with Ellman's reagent (DTNB). A negative result (lack of yellow color) confirms that all free CoA-SH thiols have been successfully consumed and converted into the thioester.

-

Purification: Acidify the mixture slightly and purify via preparative HPLC to isolate the pure 2-methyldecanoyl-CoA thioester[4].

References[1] Title: Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR)

Source: constantsystems.com URL: 1[3] Title: CN101921184A - 多官能团型芳香酮类化合物及含有该化合物的光引发剂 Source: google.com URL: 3[5] Title: Unexpected stereoselective exchange of straight-chain fatty acyl-CoA alpha-protons by human alpha-methylacyl-CoA racemase 1A (P504S) Source: nih.gov URL: 5[4] Title: Structure-activity relationships of rationally designed AMACR 1A inhibitors Source: cardiff.ac.uk URL: 4[6] Title: Synthesis of substrates 2,2-[2H2]-Decanoyl-CoA (3) was synthesised using an extension of the method previously described by us.1 Source: rsc.org URL: 6[2] Title: Synthesis and use of isotope-labelled substrates for a mechanistic study on human alpha-methylacyl-CoA racemase 1A (AMACR; P504S) Source: nih.gov URL: 2

Sources

- 1. constantsystems.com [constantsystems.com]

- 2. Synthesis and use of isotope-labelled substrates for a mechanistic study on human alpha-methylacyl-CoA racemase 1A (AMACR; P504S) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101921184A - å¤å®è½å¢åè³é¦é ®ç±»ååç©åå«æ该ååç©çå å¼åå - Google Patents [patents.google.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Unexpected stereoselective exchange of straight-chain fatty acyl-CoA alpha-protons by human alpha-methylacyl-CoA racemase 1A (P504S) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Technical Guide: 2-Methyldecanoic Acid (CAS 24323-23-7) and Derivatives

Advanced Synthesis, Chiral Resolution, and Bio-Active Applications[1]

Executive Summary

2-Methyldecanoic acid (CAS 24323-23-7) is a branched-chain fatty acid (BCFA) that serves as a critical chiral building block in the synthesis of bioactive lipopeptides, pheromones, and membrane-modulating agents.[1][2] Unlike straight-chain fatty acids, the

This guide provides a technical roadmap for researchers utilizing 2-methyldecanoic acid in drug discovery and chemical ecology. It focuses on the resolution of enantiomers, the synthesis of functional derivatives (esters/amides), and the molecule's role in marine natural products like Tumonoic Acids .[1]

Chemical Foundation & Chirality

The biological activity of 2-methyldecanoic acid derivatives is often stereospecific. The CAS 24323-23-7 typically refers to the racemate, but distinguishing between the

| Property | Data | Relevance |

| Molecular Formula | Lipophilic tail scaffold | |

| Molecular Weight | 186.29 g/mol | Fragment-based drug design |

| LogP (Predicted) | ~4.1 - 4.5 | High membrane permeability |

| Chirality | C2 Stereocenter | Enantiomers exhibit distinct bio-activities |

| Boiling Point | ~289°C | High thermal stability for GC analysis |

Synthesis & Chiral Resolution Protocols

Core Synthesis: -Alkylation Strategy

Context: Direct methylation of decanoic acid derivatives is the most scalable route for generating the racemic scaffold.

Protocol: LDA-Mediated Alkylation

-

Starting Material: Methyl decanoate (

ester).[1] -

Base Generation: Prepare Lithium Diisopropylamide (LDA) in anhydrous THF at -78°C.

-

Enolate Formation: Add methyl decanoate dropwise to the LDA solution. Stir for 30 min to generate the enolate.

-

Alkylation: Add methyl iodide (MeI) (1.1 eq) slowly.

-

Quench & Hydrolysis: Quench with saturated

. Saponify the resulting ester (

Chiral Resolution (The Proline Method)

Context: For drug development, obtaining enantiopure material is non-negotiable.[1] The use of L-proline methyl ester as a chiral auxiliary is a validated method for resolving 2-methyldecanoic acid (Clark et al., J. Nat.[1] Prod.).

Step-by-Step Resolution Workflow:

-

Derivatization: Couple rac-2-methyldecanoic acid with L-proline methyl ester using EDCI/DMAP in

. -

Separation: The resulting diastereomers (amides) have distinct retention times on RP-HPLC (C18 column).

-

Hydrolysis: Collect the separated diastereomers and hydrolyze (6N HCl,

) to recover the free acid enantiomers. -

Validation: Measure optical rotation

.

Visualization: Chiral Resolution Workflow

Figure 1: Chromatographic resolution of 2-methyldecanoic acid enantiomers via proline derivatization.

Derivatives & Pharmaceutical Applications[1][4][5][6]

Bioactive Lipopeptides (Tumonoic Acids)

2-Methyldecanoic acid is the lipid tail for Tumonoic Acids (A through I), a class of lipopeptides isolated from marine cyanobacteria (Blennothrix cantharidosmum).[1]

-

Mechanism: These compounds inhibit bioluminescence in Vibrio harveyi without affecting growth, suggesting a Quorum Sensing Inhibitor (QSI) mechanism.[1]

-

Structure-Activity Relationship (SAR): The methyl branch at C2 protects the lipid tail from rapid

-oxidation, increasing the half-life of the lipopeptide in biological systems.[1]

Chemical Ecology & Pheromones

Derivatives of 2-methyldecanoic acid function as signaling molecules in mammals.[1]

-

Bengal Tiger (Panthera tigris): Found in the lipid fraction of territorial marking fluid.[1]

-

Wolverine (Gulo gulo): Present in anal gland secretions.[1][4]

-

Application: Synthetic derivatives are used in "chemical lure" technologies for wildlife monitoring and conservation biology.[1]

Drug Delivery Conjugates

The acid can be converted into an acyl chloride or activated ester (NHS-ester) to conjugate with hydrophilic drugs.[1]

-

Benefit: The

-methyl group increases lipophilicity and steric hindrance, reducing hydrolysis rates by esterases compared to straight-chain decanoic acid conjugates.[1]

Table 1: Key Derivatives and Applications

| Derivative Class | Reagent/Method | Application | Stability Profile |

| Methyl Ester (FAME) | GC-MS Analysis standard | High Volatility | |

| Acyl Chloride | Intermediate for amides | Moisture Sensitive | |

| Proline Amide | L-Proline-OMe / EDCI | Chiral Resolution / Bio-assay | High Stability |

| NHS-Ester | NHS / DCC | Protein/Peptide Labeling | Moderate Hydrolysis Risk |

Analytical Characterization

To validate the synthesis of 2-methyldecanoic acid derivatives, specific mass spectrometry fragmentation patterns must be confirmed.[1]

GC-MS Fragmentation (Methyl Ester)

-

McLafferty Rearrangement: The methyl ester of 2-methyldecanoic acid undergoes a characteristic McLafferty rearrangement.[1]

-

Diagnostic Ion: Look for a base peak at m/z 88 (compared to m/z 74 for straight-chain methyl esters).[1] This shift is due to the

-methyl group.[1]

Visualization: Biological Signaling Pathway

Figure 2: Biological pathway of 2-methyldecanoic acid derivatives in marine quorum sensing inhibition.[1]

References

-

Clark, B. R., et al. (2008). "Tumonoic Acids, Novel Metabolites from a Cyanobacterial Assemblage of Blennothrix cantharidosmum." Journal of Natural Products, 71(8), 1530–1537.[1] Link[1]

-

D'Agostino, P. M., et al. (2021). "Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum."[1][6] ACS Omega, 6(36), 23293–23301.[1] Link[1]

-

Wood, W. F., et al. (2005). "Volatile compounds from anal glands of the wolverine, Gulo gulo." Journal of Chemical Ecology, 31(11), 2729-2733.[1] Link

-

Soddell, R. J., et al. (1995). "Chemical characterization of territorial marking fluid of male Bengal tiger, Panthera tigris." Journal of Chemical Ecology, 21, 1913–1925. Link

-

PubChem. "Decanoic acid, 2-methyl- (Compound)."[1][7] National Library of Medicine.[1] Link[1]

Sources

- 1. CAS 24323-23-7: 2-Methyldecanoic acid | CymitQuimica [cymitquimica.com]

- 2. scent.vn [scent.vn]

- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 4. 2-methyl decanoic acid, 24323-23-7 [thegoodscentscompany.com]

- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Decanoic acid, 2-methyl- | C11H22O2 | CID 91167 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Branched-Chain Fatty Acid Chlorides

Precision Reagents for Lipid Nanoparticles, Prodrugs, and Surface Engineering

Executive Summary

Branched-chain fatty acid chlorides (BCFA-Cls) represent a critical class of electrophilic intermediates in modern drug development. Unlike their linear counterparts, BCFA-Cls introduce steric bulk and fluidizing properties to final constructs, parameters that are decisive in the performance of Lipid Nanoparticles (LNPs) for mRNA delivery and Lipophilic Prodrugs .

This guide moves beyond standard catalog listings to provide a functional analysis of these reagents, detailing their synthesis, specific library members, and application in high-value chemical biology.

The Critical Library: Branched-Chain Fatty Acid Chlorides

The following table consolidates commercially and synthetically relevant BCFA-Cls. These are categorized by their branching architecture, which dictates their biophysical impact (e.g., membrane fluidity modulation).

Table 1: Functional Library of Branched-Chain Fatty Acid Chlorides

| Compound Name | CAS No. | Carbon Skeleton | Branching Type | Key Application |

| Isovaleryl Chloride | 108-12-3 | C5 | Iso- (Terminal) | Peptidomimetics, introduction of steric bulk in small molecules. |

| Pivaloyl Chloride | 3282-30-2 | C5 | Neo- (Tertiary) | "Piv" protecting group; highly sterically hindered, resists hydrolysis. |

| 2-Ethylhexanoyl Chloride | 760-67-8 | C8 | Mid-chain (Chiral) | Standard for introducing hydrophobic fluidity; used in plasticizers and prodrugs. |

| Isostearoyl Chloride | 59555-54-3 | ~C18 | Mixed Isomers | Surface modification; creates liquid-crystalline phases in lipids. |

| 12-Methyltridecanoyl Chloride | Var. | C14 | Iso- | Bacterial lipid mimicry; membrane fluidity studies. |

| Phytanoyl Chloride | 53452-03-2 | C20 | Isoprenoid | Synthesis of archaeal lipid mimics; high oxidative stability. |

Technical Insight: The "Isostearoyl" derivative is often a complex mixture of methyl-branched isomers produced via the dimerization of oleic acid feedstock. For precision drug delivery (e.g., cGMP LNPs), single-isomer synthesis (e.g., 2-hexyldecanoyl chloride) is preferred over technical grade isostearoyl chloride to ensure batch-to-batch reproducibility.

Mechanistic Synthesis & Validation

Synthesizing BCFA-Cls requires navigating the balance between complete conversion and the suppression of alpha-hydrogen abstraction (ketene formation). The Oxalyl Chloride/DMF method is superior to Thionyl Chloride for sensitive branched substrates due to milder conditions and the absence of

Catalytic Cycle: The Vilsmeier-Haack Pathway

The reaction is driven by the in situ generation of the Vilsmeier reagent, which activates the carboxylic acid.

Figure 1: Catalytic cycle of Oxalyl Chloride mediated acid chloride synthesis using DMF. The regeneration of DMF allows for substoichiometric use (1-5 mol%).

Validated Protocol: Synthesis of 2-Hexyldecanoyl Chloride

This protocol is designed for high-purity applications where trace

Reagents:

-

2-Hexyldecanoic acid (1.0 equiv)

-

Oxalyl chloride (2.0 equiv, 2M in DCM)

-

DMF (anhydrous, 0.05 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and an inert gas inlet (

or -

Solvation: Dissolve the branched fatty acid in anhydrous DCM (0.5 M concentration). Cool to 0°C in an ice bath.

-

Activation: Add catalytic DMF (5 mol%). Note: No reaction occurs yet.

-

Chlorination: Add Oxalyl Chloride dropwise over 20 minutes.

-

Observation: Vigorous gas evolution (

) will occur immediately upon addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Endpoint Check: Aliquot 50 µL into 500 µL Methanol. Analyze via TLC or GC-MS. Complete disappearance of the Acid peak (as methyl ester) indicates completion.

-

-

Workup: Concentrate the reaction mixture under reduced pressure (Rotovap) at 30°C.

-

Crucial Step: Re-dissolve the crude oil in dry Toluene and re-evaporate (2x). This azeotropic distillation removes trapped

and excess Oxalyl Chloride.

-

-

Storage: Store under Argon at -20°C.

Applications in Drug Delivery (LNPs)

Branched-chain fatty acid chlorides are the precursors to Ionizable Lipids , the functional core of RNA delivery vehicles (e.g., Pfizer/BioNTech COVID-19 vaccine).

The "Cone Angle" Hypothesis

Branched tails increase the lipid's "cone angle," preventing the formation of stable lamellar phases (bilayers) and promoting the formation of the Inverted Hexagonal Phase (

Figure 2: Workflow for synthesizing ionizable lipids using branched acid chlorides. The branching introduced at the "Lipid" stage is critical for the "Endosomal Escape" step.

Protocol: Lipid Tail Conjugation

Objective: Conjugate 2-hexyldecanoyl chloride to an amino-alcohol core.

-

Base Selection: Use Triethylamine (

, 3.0 equiv) as the proton scavenger. DMAP (0.1 equiv) acts as a nucleophilic catalyst. -

Addition: Add the BCFA-Cl (dissolved in DCM) slowly to the amine/base solution at 0°C.

-

Why? Branched chlorides react slower than linear ones due to steric hindrance. Rapid addition can cause local heating and hydrolysis if moisture is present.

-

-

Quench: Quench with saturated

. Wash organic layer with Brine. -

Purification: Flash chromatography (Hexane/Ethyl Acetate).

Quality Control & Handling

Branched acid chlorides are moisture-sensitive but generally more stable than linear acetyl chlorides due to steric protection of the carbonyl carbon.

-

Hydrolysis Check: A "cloudy" appearance in the neat liquid usually indicates the formation of the carboxylic acid anhydride or hydrolysis to the acid (insoluble dimers).

-

Titration: Dissolve a known mass in dry MeOH (converts to Methyl Ester + HCl). Titrate the liberated HCl with standard NaOH to determine purity.

-

Safety: These compounds are lachrymators. All transfers must occur in a fume hood.

References

- Synthesis of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism reference).

-

Oxalyl Chloride Mechanism : Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids.[1][2][3] Journal of Organic Chemistry, 43(20), 3972-3974. Link

-

LNP Lipid Design : Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475. Link

-

Branched Fatty Acids in Biology : Knivett, V. A., & Cullen, J. (1965). Some factors affecting the production of branched-chain fatty acids by Staphylococci. Biochemical Journal, 96(3), 771. Link

-

Vilsmeier-Haack Reagent : H. H. Bosshard, R. Mory, M. Schmid, & H. Zollinger. (1959). Eine Methode zur katalysierten Herstellung von Carbonsäurechloriden mit Thionylchlorid. Helvetica Chimica Acta, 42(5), 1653-1658. Link

Sources

Introduction: The Significance of the 2-Methyldecanoyl Group in Medicinal Chemistry

An In-Depth Technical Guide to the Lipophilicity of the 2-Methyldecanoyl Group for Drug Development Professionals

In the landscape of drug discovery and development, the precise tuning of a molecule's physicochemical properties is paramount to achieving therapeutic success. Among these properties, lipophilicity stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive technical overview of the 2-methyldecanoyl group, a branched-chain fatty acid moiety, focusing on the theoretical underpinnings and practical methodologies for characterizing its lipophilicity.

The 2-methyldecanoyl group, derived from 2-methyldecanoic acid, is a lipophilic structural fragment. Its incorporation into a drug candidate can significantly influence absorption, distribution, metabolism, and excretion (ADME).[2][3] Understanding its lipophilic contribution is therefore not an academic exercise but a crucial step in rational drug design, enabling scientists to predict and optimize a molecule's journey through the body to its target. This guide will delve into the essential metrics of lipophilicity—logP and logD—and provide field-proven protocols for their experimental determination, contextualizing the data within the broader goal of developing safe and effective therapeutics.

Physicochemical Profile of the 2-Methyldecanoyl Group

The 2-methyldecanoyl functional group is characterized by a ten-carbon aliphatic chain with a methyl branch at the alpha-position relative to the carbonyl carbon. The parent molecule, 2-methyldecanoic acid, is a branched-chain fatty acid that is generally insoluble in water but soluble in organic solvents, a direct reflection of its hydrophobic nature.[4] The key structural features influencing its lipophilicity are the long alkyl chain, which imparts significant non-polar character, and the ionizable carboxylic acid group, which makes its lipophilicity pH-dependent.[4]

| Property | Predicted Value | Source |

| Molecular Formula | C11H22O2 | [4] |

| logP (o/w) | 4.108 - 4.5 | [5][6][7] |

| pKa | ~7.95 | [6] |

| Aqueous Solubility | 20.85 mg/L @ 25°C | [5] |

Table 1: Summary of Predicted Physicochemical Properties for 2-Methyldecanoic Acid.

Theoretical Framework: Differentiating logP and logD

Lipophilicity is quantitatively expressed using the partition coefficient (P) or distribution coefficient (D). While often used interchangeably, they describe different states of a molecule.

-

logP (Partition Coefficient): This value represents the ratio of the concentration of the neutral (un-ionized) form of a compound in a biphasic system, typically n-octanol and water, at equilibrium.[1] It is an intrinsic property of a molecule, independent of pH.

-

logD (Distribution Coefficient): This is a more biologically relevant measure for ionizable compounds as it accounts for all species (neutral and ionized) at a specific pH.[8] For an acidic molecule like 2-methyldecanoic acid, the relationship between logD, logP, and pKa is described by the following equation, derived from the Henderson-Hasselbalch principle:[9]

logD = logP - log(1 + 10^(pH - pKa))

This relationship underscores the necessity of determining both the intrinsic lipophilicity (logP) and the ionization constant (pKa) to predict a compound's behavior at a physiological pH of 7.4.[2]

Experimental Determination of Lipophilicity Parameters

While computational predictions are valuable for initial screening, experimental determination of pKa and logP is essential for accurate characterization.[10] The following protocols represent robust, validated methods for obtaining these critical data points.

Part 1: Determination of pKa via Potentiometric Titration

Causality: Potentiometric titration is the method of choice for determining the pKa of ionizable compounds.[11][12] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection point where the acid is half-neutralized. At this half-equivalence point, the pH of the solution is equal to the pKa of the compound.[13]

Experimental Protocol:

-

Instrument Calibration: Calibrate a pH meter with a combined glass electrode using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[13]

-

Solution Preparation:

-

Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

-

Accurately prepare a solution of 2-methyldecanoic acid in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low) to a concentration of approximately 1 mM.[13]

-

Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[13]

-

-

Titration Procedure:

-

Place a known volume of the 2-methyldecanoic acid solution in a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[13]

-

Add the NaOH titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[14]

-

The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[13]

-

Part 2: Determination of logP via the Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for logP determination because it is a direct measurement of the compound's partitioning between two immiscible phases at equilibrium.[10][15] Its accuracy makes it the definitive method for validating results from other techniques.

Experimental Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with a pH-adjusted aqueous buffer (e.g., pH 2 to ensure the carboxylic acid is fully protonated) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation:

-

Prepare a stock solution of 2-methyldecanoic acid in n-octanol.

-

Add a small volume of this stock solution to a mixture of the pre-saturated n-octanol and pre-saturated aqueous buffer in a vessel. The final concentration should be low enough to avoid self-aggregation but high enough for accurate quantification.

-

-

Equilibration:

-

Seal the vessel and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (this can range from minutes to several hours).

-

-

Phase Separation:

-

Centrifuge the vessel to ensure complete separation of the two phases and break any emulsions that may have formed.

-

-

Quantification:

-

Carefully remove an aliquot from both the n-octanol and the aqueous phase. Extreme care must be taken to avoid cross-contamination.[10]

-

Determine the concentration of the 2-methyldecanoic acid in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

Calculate the logP using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Data Synthesis and Conclusion

The lipophilicity of the 2-methyldecanoyl group is a product of its branched alkyl structure and its ionizable carboxylic acid head. With a predicted logP value in the range of 4.1 to 4.5, it is a significantly lipophilic moiety. [5][6][7]This high intrinsic lipophilicity suggests that molecules containing this group will readily partition into lipid membranes. However, its predicted pKa of ~7.95 means it will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH 7.4. [6]This ionization dramatically increases its aqueous solubility and lowers its effective lipophilicity (logD7.4) compared to its logP.

By employing the rigorous experimental methods of potentiometric titration and shake-flask partitioning, researchers can move beyond prediction to obtain precise pKa and logP values. These data points are not merely numbers; they are foundational pillars for building predictive ADME models and for making informed decisions in the iterative cycle of drug design. A balanced approach, leveraging the speed of in silico predictions for initial design and the accuracy of experimental methods for candidate validation, provides the most reliable path toward optimizing the complex interplay of properties that define a successful drug.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Pudlo, M., et al. (2011, October 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. [Link]

-

Omics Online. Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Giaginis, C., & Tsantili-Kakoulidou, A. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery. [Link]

-

Sluijsmans, K., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]

-

IEEE Xplore. (2025, February 18). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

Sangster, J. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

The Good Scents Company. 2-methyl decanoic acid, 24323-23-7. [Link]

-

Scent.vn. Decanoic acid, 2-methyl- CAS# 24323-23-7. [Link]

-

PubChem - NIH. Decanoic acid, 2-methyl- | C11H22O2 | CID 91167. [Link]

- Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis.

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. omicsonline.org [omicsonline.org]

- 4. CAS 24323-23-7: 2-Methyldecanoic acid | CymitQuimica [cymitquimica.com]

- 5. 2-methyl decanoic acid, 24323-23-7 [thegoodscentscompany.com]

- 6. scent.vn [scent.vn]

- 7. Decanoic acid, 2-methyl- | C11H22O2 | CID 91167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. scispace.com [scispace.com]

- 15. diposit.ub.edu [diposit.ub.edu]

Chiral 2-Methyldecanoyl Chloride Isomers: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of the synthesis, analysis, and applications of the (R) and (S) isomers of 2-methyldecanoyl chloride, which are crucial chiral building blocks in pharmaceutical development and organic synthesis. This document provides detailed methodologies, explains the rationale behind experimental choices, and is grounded in authoritative scientific references.

The Critical Role of Chirality in 2-Methyldecanoyl Chloride

Chirality, the property of a molecule that makes it non-superimposable on its mirror image, is a cornerstone of modern chemistry, with significant implications in pharmacology. The two mirror-image forms, or enantiomers, of a chiral molecule are designated as (R) and (S). These enantiomers can have vastly different biological activities. 2-Methyldecanoyl chloride is a chiral acid chloride that serves as a versatile reagent in the synthesis of complex molecules. The specific stereochemistry at the second carbon position is critical as it determines the three-dimensional structure of the final product. Consequently, the ability to selectively synthesize and purify each enantiomer is of high importance.

The differential effects of enantiomers in biological systems are well-documented. In many cases, one enantiomer of a drug is therapeutically beneficial, while the other may be inactive or even harmful. Therefore, the selective use of a single enantiomer of a chiral building block like 2-methyldecanoyl chloride is essential for developing safe and effective pharmaceuticals.

Synthesis of Enantiomerically Pure 2-Methyldecanoyl Chloride

The synthesis of enantiomerically pure 2-methyldecanoyl chloride begins with its corresponding carboxylic acid, 2-methyldecanoic acid.[1] The main challenge is to establish the chiral center at the C2 position with a high degree of enantiomeric purity.

Asymmetric Synthesis Strategies

Several methods can be employed to achieve high enantioselectivity in the synthesis of 2-methyldecanoic acid:

-

Enantioselective Catalysis: This approach uses a chiral catalyst to selectively produce one enantiomer from a prochiral starting material.[2] This method is highly efficient as a small amount of catalyst can generate a large quantity of the desired product.

-

Chiral Auxiliaries: This classic method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a subsequent reaction.[2] After the desired chirality is established, the auxiliary is removed.

-

Chiral Resolution: This technique separates a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components.[3] This can be achieved by reacting the racemic mixture with a single enantiomer of another chiral compound to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.[3][4]

Conversion to 2-Methyldecanoyl Chloride

Once the enantiomerically enriched 2-methyldecanoic acid is obtained, it is converted to the more reactive acid chloride. This reaction must be conducted under conditions that prevent racemization (the conversion of one enantiomer into a mixture of both).[5]

Protocol 1: Conversion of 2-Methyldecanoic Acid to 2-Methyldecanoyl Chloride

Materials:

-

Enantiomerically enriched 2-methyldecanoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[6][7][8]

-

Anhydrous solvent (e.g., dichloromethane)

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)[9]

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 2-methyldecanoic acid in an anhydrous solvent.

-

Reagent Addition: Slowly add thionyl chloride or oxalyl chloride (with catalytic DMF) to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.[9]

-

Reaction Monitoring: Allow the reaction to proceed, often with stirring at room temperature, until the conversion is complete. The progress can be monitored by techniques such as infrared (IR) spectroscopy.

-

Work-up: Remove the solvent and excess reagent under reduced pressure. The gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) are vented safely.[6][8]

-

Purification: The resulting 2-methyldecanoyl chloride can often be used without further purification or can be purified by vacuum distillation.[6]

Rationale for Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Acid chlorides are highly reactive and readily hydrolyze in the presence of moisture.[10]

-

Choice of Chlorinating Agent: Both thionyl chloride and oxalyl chloride are effective. Oxalyl chloride is often preferred because its byproducts are all gaseous, simplifying purification.[6][8]

Analysis and Separation of (R)- and (S)- Isomers

Accurately determining the enantiomeric purity of the product is crucial. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers.[11][][13]

Chiral HPLC Analysis

Due to the high reactivity of acid chlorides, they are typically converted to more stable derivatives, such as amides, before analysis.[14][15][16] This process is known as chiral derivatization.[][14][15]

Protocol 2: Chiral HPLC Analysis via Derivatization

Derivatization Step:

-

React a small sample of the 2-methyldecanoyl chloride with a chiral amine (e.g., a single enantiomer of an amino acid ester) to form diastereomeric amides.[17]

-

These diastereomers can then be separated on a standard (achiral) HPLC column.[14][15]

HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column, such as those based on polysaccharide derivatives, is often used for direct separation of enantiomers.[11][18]

-

Mobile Phase: A mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol) is commonly used. The exact ratio is optimized to achieve the best separation.[11]

-

Detector: A UV detector is typically used for detection.[19]

Applications in Drug Development and Other Industries

Chiral 2-methyldecanoyl chloride is a valuable building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals.[20][21][22][23] The specific stereoisomer used is often critical for the desired therapeutic effect.

Table 1: Applications of 2-Methyldecanoic Acid and its Derivatives

| Isomer/Derivative | Application Area | Specific Use |

| (R)- and (S)-2-Methyldecanoic Acid | Pharmaceuticals | Intermediates in the synthesis of chiral drugs.[24] |

| 2-Methyldecanoic Acid | Research | Used in biochemical research due to its unique structure and potential biological activities.[1] |

| Decanoyl Chloride (related compound) | Surfactants and Detergents | Precursor in the production of surfactants.[21][22][25] |

| Decanoyl Chloride (related compound) | Agrochemicals | Intermediate in the synthesis of agrochemicals.[21][22][23] |

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and application of chiral 2-methyldecanoyl chloride.

Caption: A simplified workflow for the preparation and use of chiral 2-methyldecanoyl chloride.

Conclusion

The ability to synthesize and analyze enantiomerically pure (R)- and (S)-2-methyldecanoyl chloride is essential for the advancement of pharmaceutical and chemical research. The methods described in this guide provide a solid foundation for researchers working with these important chiral building blocks. Future research will likely focus on developing even more efficient and environmentally friendly synthetic methods and more sensitive analytical techniques.

References

-

Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]

-

Clark, J. (2016). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Scribd. (n.d.). Carboxylic Acid to Acid Chloride Conversion. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of carboxylic acids into acid chlorides and alcohols into.... Retrieved from [Link]

- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.

-

LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

HPLC.eu. (n.d.). Chiral Columns. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl decanoic acid. Retrieved from [Link]

-

The Peptide Resource Page (PRP). (n.d.). Decanoyl chloride. Retrieved from [Link]

-

Scilit. (n.d.). Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.

-

Hilaris. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

-

PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

-

Digital Journal. (2025). Decanoyl Chloride CAS 112130 Market Outlook 2025-2032. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of substrates 2,2-[2H2]-Decanoyl-CoA (3) was synthesised using an extension of the method previously described by us.1. Retrieved from [Link]

-

Heterocycles. (2016). SYNTHESIS OF A NEW CHIRAL C2-SYMMETRIC NHC-AuCl COMPLEX. Retrieved from [Link]

-

Frontiers. (2022). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Retrieved from [Link]

-

Organic Chemistry Portal. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Retrieved from [Link]

- Google Patents. (n.d.). US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids.

-

ResearchGate. (2025). Debut of Chiral Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. CAS 24323-23-7: 2-Methyldecanoic acid | CymitQuimica [cymitquimica.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 16. echemi.com [echemi.com]

- 17. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hplc.eu [hplc.eu]

- 19. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. Decanoyl chloride | The Peptide Resource Page (PRP) [peptideresource.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Decanoyl Chloride CAS 112130 Market Outlook 2025-2032 [intelmarketresearch.com]

- 24. scilit.com [scilit.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

2-methyl substituted acyl chlorides reactivity

Topic: 2-Methyl Substituted Acyl Chlorides: Reactivity, Racemization, and Synthetic Optimization Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary: The "2-Methyl" Challenge

In the landscape of acyl chloride chemistry, the 2-methyl substituted motif (and by extension, any

-

Steric Hindrance: The

-methyl group exerts sufficient steric bulk to retard nucleophilic attack, often requiring forcing conditions that degrade sensitive substrates. -

Stereochemical Lability: Crucially, if the

-carbon is chiral, the 2-methyl group activates the molecule toward racemization via ketene intermediates . This is the primary failure mode in the synthesis of enantiopure 2-arylpropionic acids (e.g., Naproxen, Ibuprofen derivatives).

This guide synthesizes the mechanistic causality of these failures and provides a validated, self-consistent protocol for handling these "privileged but problematic" intermediates.

Mechanistic Insights: The Ketene Trap

The reactivity profile of 2-methyl acyl chlorides is defined by two competing pathways: the desired Nucleophilic Acyl Substitution (

2.1 The Racemization Pathway (E1cB)

The presence of an

Key Insight: The rate of ketene formation (

Figure 1: The Ketene Racemization Pathway. Note the loss of stereoinformation at the planar ketene stage.

2.2 Steric vs. Electronic Effects

The 2-methyl group acts as a steric gatekeeper. While it does not shut down reactivity as completely as a tert-butyl group (pivaloyl), it significantly slows hydrolysis and aminolysis rates compared to unbranched chains.

Table 1: Relative Reactivity & Risk Profile of Alkyl Acyl Chlorides

| Acyl Chloride Substrate | Steric Bulk (Taft | Relative Hydrolysis Rate* | Primary Risk Factor | Recommended Reagent |

| Acetyl Chloride ( | 0.00 (Ref) | 100 (Fastest) | Volatility, Exotherm | Thionyl Chloride |

| Propionyl Chloride ( | -0.07 | ~85 | Standard | Thionyl/Oxalyl Chloride |

| 2-Methylbutyryl Chloride | -0.39 | ~40 | Racemization | Ghosez's Reagent |

| Pivaloyl Chloride ( | -1.54 | < 1 (Slowest) | Steric Inertia | Oxalyl Chloride (Catalytic DMF) |

*Relative rates are approximate approximations based on solvolysis data in aqueous acetone. Note the sharp drop-off with

Synthetic Methodologies: The Decision Matrix

Choosing the right chlorinating agent is the single most critical decision in preserving the integrity of 2-methyl substrates.

3.1 The "Old Guard": Thionyl Chloride (

) & Oxalyl Chloride (

)

-

Mechanism: Generates HCl as a byproduct.[1]

-

The Problem: In the absence of a base, the high concentration of HCl and heat (often required for

) promotes acid-catalyzed enolization. If a base (e.g., -

Verdict: Avoid for optically active 2-methyl substrates unless using catalytic DMF at low temperature (

).

3.2 The "Gold Standard": Ghosez's Reagent

-

Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

-

Mechanism: Reacts with carboxylic acids to form the acyl chloride and a neutral amide byproduct (N,N-dimethylisobutyramide).

-

The Advantage: The reaction produces no acidic protons (HCl) and requires no exogenous base . It proceeds under strictly neutral conditions, effectively eliminating the E1cB ketene pathway.

Figure 2: Reagent Selection Decision Matrix for 2-Methyl Acids.

Validated Protocol: Neutral Synthesis of Enantiopure 2-Methyl Acyl Chlorides

Objective: Synthesize (S)-2-methylbutanoyl chloride (or similar analog) with >99% retention of optical purity.

Materials

-

Substrate: (S)-2-methylbutanoic acid (1.0 equiv).

-

Reagent: Ghosez's Reagent (1.1 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the carboxylic acid substrate and dissolve in anhydrous DCM (

concentration). -

Addition: Cool the solution to

. Add Ghosez's reagent dropwise via syringe over 10 minutes.-

Expert Note: Do not add base (pyridine/TEA). The reagent itself buffers the transition state.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by IR (shift of C=O stretch from ~1710

acid to ~1800 -

Workup (Critical): Do not perform an aqueous workup (hydrolysis risk).

-

Option A (Direct Use): The solution contains the acyl chloride and the neutral amide byproduct. If the next step (e.g., Friedel-Crafts, Amidation) tolerates the amide, use the solution directly.

-

Option B (Purification): If purity is paramount, distill the acyl chloride directly from the reaction mixture under reduced pressure (vacuum distillation). The amide byproduct has a significantly higher boiling point.

-

Case Study: Naproxen Chloride Synthesis

Context: Naproxen ((S)-2-(6-methoxynaphthalen-2-yl)propionic acid) is a quintessential 2-arylpropionic acid NSAID. The synthesis of its chloride derivative is a known bottleneck due to the benzylic,

Industry Failure Mode:

Early industrial attempts using

The Solution:

Modern process chemistry utilizes Phosgene (

-

Why it works: The Vilsmeier-Haack type intermediate formed by DMF/Oxalyl Chloride allows for rapid chloride transfer at

, kinetically outcompeting the base-catalyzed elimination to the ketene. -

Outcome: Enantiomeric Excess (ee) is maintained at >98%, preventing the need for costly downstream chiral resolution.

References

-

Ghosez, L., et al. "

-Chloro-enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, Vol. 59, 1979, p. 26. Link - Tidwell, T. T. "Ketenes." John Wiley & Sons, 2006.

- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition.

-

Entegris. "Ghosez's Reagent Product Guide." Entegris Specialty Chemicals. Link

-

BenchChem. "A Comparative Guide to the Reactivity of Acyl Chlorides." BenchChem Technical Library. Link

Sources

Methodological & Application

synthesis of 2-methyldecanoyl chloride from 2-methyldecanoic acid

Application Note: Optimized Synthesis of 2-Methyldecanoyl Chloride from 2-Methyldecanoic Acid

Executive Summary

This guide details the synthesis of 2-methyldecanoyl chloride (CAS: N/A for specific isomer, generic fatty acid chloride class) from 2-methyldecanoic acid . This transformation is a critical intermediate step in the production of branched lipids, pheromones, and steric-hindrance-modulating drug linkers.

While linear fatty acids convert readily, the

-

Thionyl Chloride (

): The robust, scalable "workhorse" method. -

Oxalyl Chloride (

) with DMF Catalysis: The high-precision method for sensitive applications.

Chemical Strategy & Reagent Selection

The conversion relies on Nucleophilic Acyl Substitution . The hydroxyl group of the carboxylic acid is converted into a superior leaving group (chlorosulfite or imidoyl intermediate), followed by displacement by chloride.[1]

| Feature | Method A: Thionyl Chloride ( | Method B: Oxalyl Chloride ( |

| Reagent State | Liquid (bp 74.6°C) | Liquid (bp 61°C) |

| Byproducts | ||

| Atom Economy | High | Lower (loss of 2 carbons as gas) |

| Purification | Distillation usually required to remove traces of | Evaporation often sufficient; products are highly volatile. |

| Suitability | Recommended for Scale-up (>10g). | Recommended for R&D/High Purity (<5g). |

Protocol A: Thionyl Chloride Synthesis (Scalable)

Rationale: Thionyl chloride is preferred for larger batches because the byproducts are gaseous and easily scrubbed. For the

Materials

-

Substrate: 2-Methyldecanoic acid (1.0 equiv).

-

Reagent: Thionyl chloride (1.5 – 2.0 equiv). Note: Excess ensures complete conversion of the hindered acid.

-

Solvent: Neat (preferred for scale) or Dichloromethane (DCM) if temperature control is needed.

-

Catalyst: DMF (1-2 drops) – Critical for sterically hindered substrates.

Experimental Workflow

-

Setup:

-

Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, addition funnel, and

inlet. -

Crucial: Connect the top of the condenser to a caustic scrubber (NaOH solution) to neutralize evolving

and

-

-

Addition:

-

Charge the RBF with 2-methyldecanoic acid.

-

Under

flow, add thionyl chloride dropwise via the addition funnel at room temperature. -

Observation: Vigorous gas evolution (

) will occur immediately.

-

-

Reaction:

-

Once addition is complete, heat the mixture to reflux (approx. 75-80°C) .

-

Time: Maintain reflux for 3–5 hours .

-

Checkpoint: Monitor by FTIR. Disappearance of the broad -OH stretch (3300-2500

) and shift of Carbonyl (

-

-

Workup:

-

Cool the reaction to room temperature.[2]

-

Install a short-path distillation head.

-

Apply low vacuum (water aspirator or diaphragm pump) to strip excess thionyl chloride (bp 75°C). Do not overheat.

-

-

Purification (Vacuum Distillation):

-

2-methyldecanoyl chloride has a high boiling point.

-

Distill under high vacuum (<1 mmHg).

-

Expected Range: ~110–130°C at 0.5 mmHg (Estimate based on acid bp of ~289°C atm).

-

Protocol B: Oxalyl Chloride Method (High Precision)

Rationale: This method generates the active Vilsmeier-Haack reagent in situ, which is highly electrophilic and effective against the steric bulk of the 2-methyl group. It proceeds at lower temperatures, reducing thermal degradation.

Experimental Workflow

-

Setup:

-

Flame-dried RBF under Argon atmosphere.

-

Solvent: Anhydrous Dichloromethane (DCM) (0.5 M concentration relative to acid).

-

-

Activation:

-

Dissolve 2-methyldecanoic acid (1.0 equiv) in DCM.

-

Add catalytic DMF (0.05 equiv).[1]

-

Cool to 0°C in an ice bath.

-

-

Addition:

-

Reaction:

-

Allow to warm to Room Temperature (RT) and stir for 2–3 hours .

-

The solution typically turns slightly yellow (characteristic of the chloroiminium intermediate).

-

-

Workup:

-

Concentrate in vacuo (Rotavap) to remove DCM and excess oxalyl chloride.

-

The residue is usually sufficiently pure for immediate use in subsequent coupling reactions.

-

Mechanistic Visualization

The following diagram illustrates the Vilsmeier-Haack Catalytic Cycle , which is the driving force for the efficient conversion of hindered acids using Oxalyl Chloride/DMF.

Caption: Catalytic cycle showing the activation of DMF to the electrophilic Chloroiminium species, facilitating the attack on the sterically hindered fatty acid.

Quality Control & Validation

To ensure the integrity of the synthesized acid chloride, the following analytical checkpoints are mandatory.

| Analytical Method | Metric | Acceptance Criteria |

| FTIR | Carbonyl Stretch | Shift from 1710 |

| The multiplet for the CH at the 2-position shifts downfield (approx. | ||

| Visual | Appearance | Clear, colorless to pale yellow liquid. Darkening indicates thermal decomposition. |

| Silver Nitrate Test | Halide Presence | Immediate white precipitate ( |

Safety & Handling (Critical)

-

Corrosivity: Acid chlorides react violently with water to generate HCl gas. All glassware must be oven-dried.

-

Inhalation Hazard: Thionyl chloride and Oxalyl chloride are lachrymators and toxic. All operations must be performed in a functioning fume hood.

-

Storage: Store under inert atmosphere (

) in a tightly sealed container (Parafilm/Teflon tape) at 4°C. Moisture ingress will hydrolyze the product back to the acid.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).

-

Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. Link (Reference for solvent dryness requirements).

-

Sigma-Aldrich. (n.d.). Thionyl Chloride Technical Bulletin. Merck KGaA. Link (Safety and handling data).

-

Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press.[6] (Context on fatty acid physical properties).

-

Organic Syntheses. (1998).[7] Acid Chlorides from Carboxylic Acids with Thionyl Chloride. Coll. Vol. 9, p. 322.[7] Link (Standard protocol validation).

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]

- 3. lobachemie.com [lobachemie.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Methyl Decanoate | C11H22O2 | CID 8050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

Application Note: Catalytic Synthesis of 2-Methyldecanoyl Chloride via Vilsmeier-Haack Activation

Executive Summary

The conversion of 2-methyldecanoic acid to 2-methyldecanoyl chloride is a fundamental transformation required for synthesizing complex lipids, chiral building blocks, and pharmaceutical intermediates. This application note details a highly efficient, field-proven protocol utilizing oxalyl chloride ((COCl)₂) and a catalytic amount of N,N-dimethylformamide (DMF). Designed for drug development professionals and synthetic chemists, this guide emphasizes mechanistic causality, stringent anhydrous handling, and self-validating analytical techniques.

Mechanistic Rationale: Expertise & Causality

Choosing the optimal chlorinating agent is critical for preserving molecular integrity. While thionyl chloride (SOCl₂) is an economical choice for large-scale syntheses, it often requires elevated temperatures (reflux) which can lead to substrate decomposition, side reactions, or racemization of sensitive α-chiral centers[1][2]. 2-Methyldecanoic acid possesses a chiral center at the C2 position; preserving this stereocenter during activation is paramount when synthesizing enantiopure drug conjugates.

Oxalyl chloride offers a milder, highly selective alternative that operates efficiently between 0 °C and room temperature[1][2]. The cornerstone of this method is the addition of catalytic [3].

The Catalytic Cycle:

-

Activation: Oxalyl chloride reacts rapidly with trace DMF to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion)[1][3].

-

Substrate Attack: This intermediate activates the 2-methyldecanoic acid into a transient acyloxyiminium species[4].

-

Displacement: A chloride ion displaces the activated complex, yielding the target 2-methyldecanoyl chloride and regenerating the DMF catalyst[1][5].

The thermodynamic driving force of this reaction is the irreversible evolution of gaseous byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)[1][4]. Because all byproducts are volatile, the target acyl chloride can be isolated in high purity simply by evaporating the solvent, entirely bypassing aqueous workups that would hydrolyze the moisture-sensitive product[1][4].

Visualizing the Catalytic Pathway

Catalytic cycle of DMF-mediated acyl chloride synthesis via the Vilsmeier-Haack intermediate.

Materials and Reaction Stoichiometry

To ensure reproducibility, strictly adhere to the stoichiometric ratios outlined below. Anhydrous conditions are mandatory.

| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Role |

| 2-Methyldecanoic Acid | 186.29 | 1.0 | Substrate |

| Oxalyl Chloride | 126.93 | 1.2 - 1.5 | Chlorinating Agent[6][7] |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | Nucleophilic Catalyst[4] |

| Dichloromethane (DCM) | 84.93 | N/A (0.2 M) | Anhydrous Solvent[2] |

| 2-Methyldecanoyl Chloride | 204.74 | ~1.0 (Expected) | Target Product |

Step-by-Step Experimental Protocol

Phase 1: Preparation and Setup

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and a gas bubbler (to safely vent the continuous evolution of CO, CO₂, and HCl gases)[4].

-

Purge the system thoroughly with an inert gas (Nitrogen or Argon) to eliminate ambient moisture.

-

Dissolve 2-methyldecanoic acid (1.0 eq) in anhydrous DCM to achieve a substrate concentration of approximately 0.2 M[2].

-

Inject a catalytic amount of anhydrous DMF (0.05 eq, or roughly 1-2 drops per mmol of substrate) into the stirring solution[4][7].

Phase 2: Reagent Addition and Reaction 5. Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. This controls the initial exothermic activation and prevents the violent release of gases[4]. 6. CRITICAL STEP: Add oxalyl chloride (1.5 eq) dropwise via syringe over 10-15 minutes[7][8]. Caution: Oxalyl chloride is highly toxic and corrosive; perform this step strictly inside a certified fume hood[7]. 7. Following the complete addition, remove the ice bath. Allow the reaction to warm to room temperature and stir continuously for 2-3 hours[2][7]. The reaction is deemed complete when visible gas evolution in the bubbler ceases entirely[2].

Phase 3: Isolation and Workup 8. Transfer the flask to a rotary evaporator. Concentrate the reaction mixture under reduced pressure (vented properly into a fume hood or cold trap) to remove the DCM solvent, unreacted oxalyl chloride, and residual HCl gas[7]. 9. To ensure the absolute removal of trace oxalyl chloride, dissolve the crude residue in a small volume of anhydrous DCM or toluene and co-evaporate under reduced pressure. Repeat this step twice. 10. The resulting 2-methyldecanoyl chloride is obtained as a pale yellow to colorless oil. It should be used immediately in subsequent acylation steps or stored under strictly inert conditions at -20 °C[9].

Quality Control & Self-Validating Systems

To guarantee trustworthiness in drug development workflows, every protocol must be a self-validating system. Acyl chlorides are highly reactive and will degrade on standard aqueous-based silica chromatography. Use the following orthogonal methods to validate your product:

-

FT-IR Spectroscopy (Primary Rapid Validation): Monitor the functional group transformation. The broad O-H stretch (2500–3300 cm⁻¹) and the carboxylic carbonyl stretch (~1705 cm⁻¹) of the starting acid must completely disappear. They will be replaced by a sharp, distinct carbonyl stretch shifted to ~1800 cm⁻¹ , which is the hallmark of an acyl chloride.

-

Derivatization for GC-MS (Structural Validation): Direct GC-MS injection of acyl chlorides leads to column degradation and unreliable mass spectra.

-

Validation Protocol: Quench a 10 µL aliquot of the crude product in 0.5 mL of anhydrous methanol containing one drop of pyridine. This instantaneously converts the acyl chloride into methyl 2-methyldecanoate. Analyze this stable ester via GC-MS to confirm the molecular weight and assess purity.

-

-

¹H NMR (in CDCl₃): The α-proton (C2-H) of 2-methyldecanoyl chloride will shift significantly downfield (higher ppm) compared to the starting 2-methyldecanoic acid, driven by the intense electron-withdrawing effect of the newly formed -COCl group.

References

-

Wolfabio. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Available at: [Link]

-

Wikipedia. Acyl chloride. Available at:[Link]

-

OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Available at: [Link]

-

Chemistry Blogspot. Making acid chlorides from carboxylic acids - Chemistry. Available at: [Link]

-

ResearchGate. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids. Available at: [Link]

-

National Institutes of Health (NIH). Novel Type II Fatty Acid Biosynthesis (FAS II) Inhibitors as Multistage Antimalarial Agents. Available at:[Link]

-

Constant Systems. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Available at:[Link]

Sources

- 1. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. orgosolver.com [orgosolver.com]

- 5. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]

- 6. Novel Type II Fatty Acid Biosynthesis (FAS II) Inhibitors as Multistage Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. constantsystems.com [constantsystems.com]

- 8. 2-Methyl-1-decanol|High-Purity Reference Standard [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Synthesis of 2-Methyldecanoyl Chloride via DMF-Catalyzed Thionyl Chloride Activation

Introduction & Mechanistic Rationale

The conversion of 2-methyldecanoic acid to its corresponding acyl chloride (2-methyldecanoyl chloride) is a foundational transformation for downstream esterification, amidation, or lipidation workflows[1]. Because 2-methyldecanoic acid is a branched-chain fatty acid, the steric hindrance at the

Mechanistic Causality:

The textbook uncatalyzed reaction proceeds via the formation of a chlorosulfite intermediate (

However, the addition of DMF alters the kinetic pathway. DMF reacts with

DMF-catalyzed chlorination mechanism via the Vilsmeier-Haack intermediate.

Materials and Quantitative Parameters

Strict adherence to anhydrous conditions is mandatory, as both the

| Reagent / Material | MW ( g/mol ) | Equivalents | Boiling Point | Density (g/mL) | Experimental Role |

| 2-Methyldecanoic acid | 186.30 | 1.0 | ~285 °C | ~0.90 | Substrate |

| Thionyl Chloride ( | 118.97 | 1.5 - 2.0 | 74.6 °C | 1.64 | Chlorinating Agent |

| N,N-Dimethylformamide | 73.09 | 0.05 | 153.0 °C | 0.94 | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 84.93 | 10 vols | 39.6 °C | 1.33 | Anhydrous Solvent |

| Toluene | 92.14 | 5 vols | 110.6 °C | 0.87 | Co-evaporation Solvent |

Experimental Protocol

This step-by-step methodology is optimized for sterically hindered aliphatic carboxylic acids to ensure maximum yield and purity[1][5].

Step 1: Preparation and Setup

-

Action: Dry all glassware in an oven at 120 °C overnight. Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas scrubber system (e.g., a trap containing 1M NaOH). Purge the system with dry Nitrogen or Argon.

-

Causality: The gas scrubber is critical because the reaction stoichiometrically releases toxic and corrosive

and

Step 2: Reagent Addition

-

Action: Dissolve 1.0 equivalent of 2-methyldecanoic acid in anhydrous DCM (approx. 2-3 mL per mmol of acid). Cool the flask to 0 °C using an ice bath. Dropwise, add 1.5 to 2.0 equivalents of

, followed by 0.05 equivalents of anhydrous DMF (approx. 1-2 drops per 10 mmol scale)[2]. -

Causality: The formation of the Vilsmeier-Haack intermediate is highly exothermic. Cooling the system to 0 °C prevents solvent boil-off and controls the initial reaction kinetics.

Step 3: Reaction Execution

-

Action: Remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the mixture to a gentle reflux (approx. 40 °C) for 2 to 4 hours.

-

Causality: Heating drives the thermodynamic expulsion of

and

Step 4: Workup and Purification

-

Action: Cool the mixture to room temperature and transfer it to a rotary evaporator. Remove the DCM and the bulk of the excess

under reduced pressure (water bath at 30-40 °C). -

Action (Critical): Add 5-10 mL of anhydrous toluene to the crude oil and co-evaporate under reduced pressure. Repeat this process twice.

-

Causality: Toluene acts as a chaser solvent. It forms an azeotrope-like mixture with

, effectively stripping away trace residual thionyl chloride that standard evaporation leaves behind. Residual -

Action: The resulting yellow-to-colorless oil is crude 2-methyldecanoyl chloride. For high-purity applications, purify via fractional vacuum distillation[1].

Step-by-step experimental workflow for the synthesis of 2-methyldecanoyl chloride.

Analytical & Quality Control

To validate the success of the reaction without degrading the product, utilize the following self-validating analytical checks:

-

FT-IR Spectroscopy (Neat): This is the most rapid and definitive way to confirm conversion. The broad O-H stretch (3300–2500 cm⁻¹) characteristic of the starting 2-methyldecanoic acid will completely disappear. Concurrently, the carbonyl (C=O) stretch will shift significantly from ~1710 cm⁻¹ (carboxylic acid) to a sharper, higher-frequency peak at ~1800 cm⁻¹ (acyl chloride).

-

NMR Spectroscopy: In ¹H-NMR (

), the multiplet corresponding to the

Troubleshooting

-